N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Description
Overview of N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
This compound is a synthetic organic compound characterized by its intricate molecular structure that features multiple aromatic rings and diverse functional groups. This compound belongs to the broader class of acetamides, specifically categorized within the 4-chloro-3,5-dimethylphenoxyacetamide family, which has been extensively studied for various biological and chemical applications. The molecular architecture of this compound exhibits several distinctive features that contribute to its chemical behavior and potential applications. The presence of an amino group attached to a methoxy-substituted aromatic ring, coupled with a chlorinated dimethylphenoxy moiety connected through an acetamide linkage, creates a complex three-dimensional structure with significant potential for molecular interactions.
The compound can be classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring system, and it also incorporates ether and chloro substituents that further enhance its chemical versatility. The structural complexity of this compound makes it particularly interesting from both synthetic and mechanistic perspectives. The acetamide functional group serves as a central linking unit between the two aromatic systems, while the various substituents provide opportunities for diverse chemical modifications and biological interactions. This structural arrangement allows for potential hydrogen bonding, hydrophobic interactions, and electronic effects that may contribute to the compound's observed properties and activities.
| Chemical Property | Description |
|---|---|
| Chemical Class | Acetamide derivative |
| Structural Type | Substituted aniline with phenoxy linkage |
| Functional Groups | Amino, methoxy, chloro, acetamide |
| Aromatic Systems | Two substituted benzene rings |
| Linking Group | Acetamide bridge |
The synthetic nature of this compound indicates that it does not occur naturally and must be prepared through carefully designed chemical reactions. This synthetic requirement has led to the development of various synthetic methodologies and has contributed to advancing organic synthesis techniques. The compound's structure suggests potential for diverse chemical reactivity patterns, including nucleophilic substitution reactions, electrophilic aromatic substitution, and various functional group transformations that are characteristic of compounds containing amino, methoxy, and chloro substituents.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of acetamide chemistry and the systematic exploration of substituted aromatic compounds. The compound represents part of the ongoing effort to synthesize and characterize complex organic molecules with potential biological activities, particularly within the realm of pesticide development and pharmaceutical research. The historical development of this compound is intrinsically linked to the advancement of synthetic organic chemistry techniques and the growing understanding of structure-activity relationships in bioactive molecules.
The synthesis and characterization of compounds within the 4-chloro-3,5-dimethylphenoxyacetamide family, including this compound, represents a continuation of research efforts aimed at developing novel chemical entities with enhanced properties compared to existing compounds. This research trajectory reflects the systematic approach adopted by chemists to explore chemical space through structural modifications and the introduction of specific functional groups that may confer desired properties.
The compound's discovery and development were facilitated by advances in analytical techniques and synthetic methodologies that enabled researchers to prepare and characterize increasingly complex molecular structures. The ability to introduce multiple functional groups with precision and to confirm the resulting structures through spectroscopic and analytical methods has been crucial for the advancement of this field. The historical context also includes the growing recognition of the importance of molecular complexity in achieving specific biological activities and the need for diverse chemical libraries for screening purposes.
| Historical Milestone | Significance |
|---|---|
| Acetamide Chemistry Development | Foundation for compound class |
| Aromatic Substitution Methods | Enabled complex synthesis |
| Analytical Technique Advances | Facilitated structure confirmation |
| Structure-Activity Research | Guided design principles |
| Synthetic Methodology Improvements | Enhanced preparation efficiency |
Relevance in Contemporary Chemical Research
In contemporary chemical research, this compound occupies a significant position due to its potential applications across multiple research domains. The compound has demonstrated particular relevance in medicinal chemistry research, where its complex structure and diverse functional groups make it an attractive candidate for drug discovery and development programs. The presence of multiple pharmacophoric elements within a single molecular framework provides opportunities for designing compounds with enhanced biological activities and improved selectivity profiles.
The compound's relevance extends to pesticide research, where compounds within the 4-chloro-3,5-dimethylphenoxyacetamide family have been investigated for their potential agricultural applications. This research direction reflects the ongoing need for novel crop protection agents with improved efficacy and environmental profiles. The structural features of this compound, including its chlorinated aromatic system and acetamide linkage, are consistent with structural motifs found in various bioactive compounds used in agricultural applications.
Contemporary research has also focused on understanding the mechanism of action of this compound, particularly its interactions with specific molecular targets. The compound's ability to interact with biological systems through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, makes it a valuable model compound for studying structure-activity relationships. Research into the compound's chemical reactivity patterns has provided insights into general principles governing the behavior of complex acetamide derivatives.
The compound serves as an important reference point for comparative studies aimed at understanding how structural modifications affect biological and chemical properties. Its well-defined structure and characterized properties make it suitable for use in structure-activity relationship studies, where researchers systematically modify specific structural features to understand their contributions to overall activity. This approach has been particularly valuable in medicinal chemistry, where such studies guide the optimization of lead compounds toward clinical candidates.
| Research Domain | Application Area | Significance |
|---|---|---|
| Medicinal Chemistry | Drug discovery | Lead compound optimization |
| Agricultural Chemistry | Pesticide development | Crop protection research |
| Chemical Biology | Mechanism studies | Target interaction analysis |
| Synthetic Chemistry | Methodology development | Reaction optimization |
| Analytical Chemistry | Characterization methods | Structural confirmation |
Objectives and Scope of the Review
The primary objective of this comprehensive review is to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. This review aims to consolidate the current understanding of this compound while identifying areas where further research may be beneficial. The scope encompasses both fundamental chemical characteristics and practical applications, providing a balanced perspective on the compound's significance within the broader context of organic chemistry and related disciplines.
The review seeks to address several key aspects of the compound's chemistry, including its structural features, synthetic accessibility, chemical reactivity patterns, and potential applications in various research domains. By examining these aspects systematically, the review aims to provide researchers with a comprehensive resource for understanding the compound's properties and potential utility in their specific research areas. The scope includes analysis of published research findings, synthesis methodologies, and characterization data that collectively contribute to the current knowledge base surrounding this compound.
Another important objective is to evaluate the compound's potential for future research and development activities. This includes assessment of its suitability as a lead compound for medicinal chemistry programs, its utility as a synthetic intermediate for preparing related compounds, and its potential role in advancing fundamental understanding of structure-activity relationships in complex organic molecules. The review also aims to identify gaps in current knowledge that may represent opportunities for future research efforts.
The scope of this review deliberately focuses on scientifically rigorous aspects of the compound's chemistry while avoiding areas that fall outside the realm of fundamental chemical research. This approach ensures that the review maintains its scientific focus while providing comprehensive coverage of relevant topics. The review draws upon diverse sources of information to provide a balanced and authoritative perspective on the compound's properties and applications.
| Review Objective | Scope Area | Expected Outcome |
|---|---|---|
| Chemical characterization | Structural and physical properties | Comprehensive property database |
| Synthetic methodology | Preparation and modification | Improved synthetic approaches |
| Research applications | Current and potential uses | Enhanced application understanding |
| Knowledge integration | Consolidation of findings | Unified perspective |
| Future directions | Research opportunities | Identified research gaps |
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-10-6-13(7-11(2)17(10)18)23-9-16(21)20-14-8-12(19)4-5-15(14)22-3/h4-8H,9,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBIJDSHKLKUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHClNO
- Molecular Weight : 305.78 g/mol
- CAS Number : Not explicitly available in the search results.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Serotonin Receptors : Research indicates that compounds with similar structures exhibit partial agonist activity at 5-HT receptors, which are involved in mood regulation and anxiety responses .
- NMDA Receptors : The phenoxy group in the structure is crucial for interactions with NMDA receptors, which play a significant role in neurodegenerative diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, particularly in breast and lung cancer cell lines .
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds and their implications for this compound:
Case Studies
- Antitumor Efficacy : In a study involving the MDA-MB-468 cell line, which is resistant to chemotherapy, this compound demonstrated significant cytotoxicity compared to standard treatments like 5-Fluorouracil. This indicates its potential as a novel therapeutic agent in resistant cancer types.
- Neurodegeneration Models : Animal models of NMDA-induced neurodegeneration showed that compounds with similar phenoxy groups significantly reduced neuronal loss in the hippocampus, suggesting a protective role against neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The 4-chloro-3,5-dimethylphenoxy group is a common feature in auxin agonists (e.g., Compound 602) and acetamide derivatives, contributing to receptor binding .
- Substituents on the acetamide nitrogen (e.g., furanmethyl groups in ) influence steric hindrance and bioavailability, whereas benzothiazole-based analogs () exhibit distinct electronic profiles due to aromatic heterocycles.
Key Findings :
- The target compound’s amino and methoxy groups reduce reactivity and toxicity compared to nitro analogs, making it less inhibitory to methanogens .
- Auxin-like analogs (e.g., 602-UC) share the phenoxy group but lack the amino-methoxyphenyl moiety, suggesting divergent applications in plant biology versus microbial systems .
Physicochemical Properties :
- The 4-chloro-3,5-dimethylphenoxy group increases hydrophobicity, which may influence membrane permeability in biological systems .
Q & A
Q. What are the established synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, and what analytical methods are used for characterization?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the phenoxyacetic acid intermediate via nucleophilic substitution between 4-chloro-3,5-dimethylphenol and chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Coupling the phenoxyacetic acid derivative with 5-amino-2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide bond .
- Characterization:
- IR Spectroscopy: Confirms amide C=O stretch (~1667 cm⁻¹) and aromatic C-H bends .
- ¹H/¹³C NMR: Identifies methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons, and acetamide NH (δ ~9.8 ppm) .
- Mass Spectrometry (MS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the compound's structure influence its potential biological activity, particularly in modulating plant hormone pathways?
Methodological Answer: The compound’s structural features suggest auxin-like activity:
- Phenoxy Moiety: The 4-chloro-3,5-dimethylphenoxy group mimics natural auxins (e.g., 2,4-D), enabling interaction with auxin receptors .
- Acetamide Linker: Enhances stability and bioavailability compared to carboxylic acid derivatives .
- Amino-Methoxyphenyl Group: The 5-amino-2-methoxyphenyl substituent may facilitate hydrogen bonding with target proteins, as seen in synthetic auxin agonists like compound 602 .
Experimental Validation: - Use Arabidopsis root elongation assays to compare activity with IAA (indole-3-acetic acid).
- Perform competitive binding studies with radiolabeled auxins to assess receptor affinity .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing the compound's interaction with P-glycoprotein (P-gp) in multidrug resistance studies?
Methodological Answer: To study P-gp modulation:
- In Vitro Assays:
- Structural Insights:
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural derivatives?
Methodological Answer: Contradictions may arise from:
- Substituent Effects: Even minor changes (e.g., chloro vs. methyl groups) alter lipophilicity and target engagement. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituents with activity .
- Experimental Variability:
- Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography .
- Mechanistic Studies:
- Perform transcriptomic profiling to identify differentially expressed genes in treated vs. untreated cells.
- Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., auxin receptors or P-gp) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve solubility without disrupting key interactions .
- Prodrug Design: Mask the amino group with a labile protecting group (e.g., acetyl) to enhance oral bioavailability .
- Metabolic Stability:
- Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups).
- Replace metabolically vulnerable sites with bioisosteres (e.g., trifluoromethoxy instead of methoxy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
